Synthesis of 2,6-dichlorophenyl derivatives often fails due to indiscriminate reactivity of common trihalobenzenes, leading to complex mixtures. 2-Bromo-1,3-dichlorobenzene (CAS 19393-92-1) solves this with steric and electronic bias favoring exclusive C-Br coupling, leaving the 2,6-dichloro framework intact. • Eliminates cryogenic lithiation: Suzuki coupling proceeds at mild temperatures. • >98% regioselectivity for mono-functionalization; avoids di-coupled impurities. • Reliable scale-up from g to kg lots with consistent purity.
2-Bromo-1,3-dichlorobenzene (CAS: 19393-92-1) is a highly sterically hindered, symmetrical trihalobenzene utilized as a precursor in pharmaceutical and materials science synthesis. Featuring a reactive bromine atom flanked by two ortho-chlorine atoms, it serves as a predictable substrate for selective cross-coupling and halogen-metal exchange reactions. The distinct bond dissociation energy difference between the C-Br and C-Cl bonds ensures that the bromine reacts preferentially, leaving the 2,6-dichloro framework intact. This reactivity makes it a critical procurement choice for synthesizing 2,6-dichlorophenyl derivatives, which are valued for providing rigid steric bulk in advanced organic materials and directing regioselectivity in complex couplings [1].
Substituting 2-bromo-1,3-dichlorobenzene with cheaper or more common analogs, such as 1,2,3-trichlorobenzene or 1-bromo-2,4-dichlorobenzene, leads to process failures and loss of regiocontrol. 1,2,3-Trichlorobenzene lacks the differential halogen reactivity required for selective mono-coupling, resulting in mixtures of unreacted, mono-, and di-coupled products that demand costly downstream purification. Meanwhile, asymmetrical isomers like 1-bromo-2,4-dichlorobenzene fail to provide the symmetrical steric hindrance necessary to force regioselective arylation at less favorable positions on coupling partners. Consequently, for workflows demanding precise 2,6-dichlorophenyl incorporation or extreme steric direction, 2-bromo-1,3-dichlorobenzene is strictly non-substitutable [1].
The extreme steric congestion of 2-bromo-1,3-dichlorobenzene can be leveraged to override standard electronic preferences in direct C-H arylation. When coupling with 3-substituted thiophenes (e.g., 3-acetylthiophene), standard aryl bromides typically favor substitution at the C2 position. However, utilizing 2-bromo-1,3-dichlorobenzene as the coupling partner forces the reaction to the less hindered C5 position, achieving up to 92% C5-selectivity and a 65% isolated yield using a palladium-catalyzed system[1].
| Evidence Dimension | Regioselectivity (C5 vs C2 arylation) |
| Target Compound Data | 92% C5-selectivity (with 3-acetylthiophene) |
| Comparator Or Baseline | Standard aryl bromides (favor C2 arylation) |
| Quantified Difference | Shift from C2-major to >90% C5-major product |
| Conditions | Pd-catalyzed direct arylation of 3-substituted thiophenes |
Allows direct access to C5-arylated building blocks without the need for pre-functionalized boronic acids, significantly shortening synthetic routes in materials science.
In the synthesis of a 5-HT2C receptor agonist, introducing the 2,6-dichlorophenyl moiety via 2-bromo-1,3-dichlorobenzene proved more scalable than alternative lithiation routes. A direct Suzuki coupling of 2-bromo-1,3-dichlorobenzene (18.0 kg scale) with 5-fluoro-2-methoxyphenylboronic acid at 70–75 °C achieved complete conversion within 18 hours. The process yielded 79% of the isolated biaryl product with 99.7% HPLC purity and no detectable starting aryl bromide [1]. This eliminates the need for the cryogenic (-78 °C) lithiation required if starting from 1,3-dichlorobenzene.
| Evidence Dimension | Process scalability and yield |
| Target Compound Data | 79% isolated yield, 99.7% HPLC purity at 18 kg scale |
| Comparator Or Baseline | 1,3-dichlorobenzene (requires -78 °C cryogenic lithiation) |
| Quantified Difference | Elimination of cryogenic steps while maintaining >99% conversion |
| Conditions | 18 kg pilot-scale Suzuki coupling at 70–75 °C |
Drastically reduces energy costs and operational complexity in pharmaceutical manufacturing while ensuring high API intermediate purity.
The synthesis of warped graphene precursors requires coupling highly congested aryl groups onto a central core. 2-Bromo-1,3-dichlorobenzene demonstrates exceptional coupling efficiency even under extreme steric strain. It successfully undergoes a 5-fold Suzuki coupling with 1,3,5,7,9-pentakis(Bpin)corannulene to yield 1,3,5,7,9-pentakis(2,6-dichlorophenyl)corannulene [1]. Less hindered or less reactive analogs fail to achieve complete poly-substitution due to the massive steric crowding of the intermediate species.
| Evidence Dimension | Poly-substitution efficiency |
| Target Compound Data | Successful 5-fold coupling to a corannulene core |
| Comparator Or Baseline | Less hindered aryl halides (fail to complete 5-fold substitution) |
| Quantified Difference | Complete conversion to the pentakis-substituted product |
| Conditions | Ir-catalyzed borylation followed by 5-fold Suzuki coupling |
Proves the compound's viability as a precursor for highly congested, advanced carbon nanomaterials where standard reagents fail.
As a primary building block for introducing 2,6-dichlorophenyl groups into API scaffolds (e.g., 5-HT2C receptor agonists), leveraging its high reactivity in Suzuki couplings to completely avoid costly cryogenic lithiation steps[2].
Used as a sterically directing coupling partner in the synthesis of OLED and organic photovoltaic materials, forcing C5-arylation on 3-substituted thiophenes where standard reagents fail to provide regiocontrol [1].
Procured for advanced nanomaterials workflows requiring the installation of bulky, rigid 2,6-dichlorophenyl groups onto corannulene or other polycyclic aromatic hydrocarbon cores via exhaustive poly-coupling [3].
Irritant